molecular formula C18H27N3O2 B7171697 N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide

N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7171697
M. Wt: 317.4 g/mol
InChI Key: VGWVBIQLQSKFDV-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a methoxy group, a methyl group, and a pyrrolidine carboxamide structure

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-12-16(23-2)7-8-17(14)19-18(22)21-11-5-6-15(21)13-20-9-3-4-10-20/h7-8,12,15H,3-6,9-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVBIQLQSKFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)N2CCCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly used.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Ion Channels: Affecting the flow of ions across cell membranes, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide

Uniqueness

N-(4-methoxy-2-methylphenyl)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is unique due to the specific combination of functional groups and the pyrrolidine ring structure. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.

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